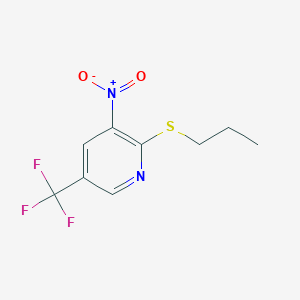

3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine

Description

3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine is a heteroaromatic compound featuring a pyridine core substituted with three distinct functional groups: a nitro group (-NO₂) at position 3, a propylsulfanyl (-S-C₃H₇) group at position 2, and a trifluoromethyl (-CF₃) group at position 3. This compound is structurally analogous to intermediates used in pharmaceutical and agrochemical synthesis, particularly in reactions involving nucleophilic aromatic substitution (SNAr) or 1,3-dipolar cycloadditions .

Properties

IUPAC Name |

3-nitro-2-propylsulfanyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2S/c1-2-3-17-8-7(14(15)16)4-6(5-13-8)9(10,11)12/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOKHYQDWGWQJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nitration of 2-(propylsulfanyl)-5-(trifluoromethyl)pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid-supported reagents and catalysts can also be employed to facilitate the reaction and improve the purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are used to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives or oxides.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Agrochemical Applications

Pesticide Development : The trifluoromethylpyridine derivatives, including 3-nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine, are primarily used in developing agrochemicals aimed at protecting crops from pests. For instance, the compound's structure allows it to function effectively as a pesticide, with several derivatives already approved for use in agricultural practices .

Market Impact : Over 20 new agrochemicals containing trifluoromethylpyridine moieties have been introduced to the market, demonstrating significant efficacy in pest control. This trend indicates a growing reliance on such compounds in modern agriculture .

Pharmaceutical Applications

Drug Development : The compound is also being explored for its potential in pharmaceutical applications. Trifluoromethylpyridines have been associated with various biological activities, including antimicrobial and anticancer properties. The unique electronic properties of the trifluoromethyl group can enhance drug potency and selectivity .

Case Studies :

- Antimicrobial Activity : Research shows that derivatives of trifluoromethylpyridines exhibit significant antibacterial effects against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. These compounds have demonstrated minimum inhibitory concentrations (MIC) that indicate potent activity .

- Anticancer Potential : Preliminary studies suggest that similar nitroaromatic compounds can inhibit tumor growth across various cancer cell lines, potentially through mechanisms involving apoptosis induction .

The biological effects of this compound are largely attributed to the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with cellular components, leading to various biological effects such as enzyme inhibition and modulation of receptor activity .

Mechanism of Action

The mechanism of action of 3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

- 3-Nitro-2-(4-nitrophenoxy)-5-(trifluoromethyl)pyridine (2b): Replaces the propylsulfanyl group with a 4-nitrophenoxy (-O-C₆H₄-NO₂) group.

- This compound exhibits a higher melting point (193–194°C) compared to propylsulfanyl derivatives due to enhanced crystallinity .

- 2-(Benzylthio)-5-bromo-3-nitropyridine (2l) : Substitutes the trifluoromethyl group with bromine and the propyl chain with benzyl. The bromine atom enables cross-coupling reactions (e.g., Suzuki), while the benzyl group increases hydrophobicity .

Table 1: Key Structural and Physical Properties

Commercial Availability and Cost

Biological Activity

3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group, a propylsulfanyl group, and a trifluoromethyl group. This combination of functional groups contributes to its distinctive reactivity and biological profile.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. The presence of the nitro group is often associated with increased antibacterial activity due to its ability to form reactive intermediates that interact with microbial DNA.

- Insecticidal Activity : The trifluoromethyl group enhances the insecticidal properties of compounds in this class. Studies have shown that similar trifluoromethylated pyridine derivatives demonstrate significant insecticidal effects against pests like Spodoptera frugiperda and Mythimna separata .

- Anticancer Activity : Initial findings indicate potential anticancer properties, particularly against human cancer cell lines such as PC3 (prostate cancer) and Hela (cervical cancer). The mechanism may involve the modulation of cellular pathways through interactions with specific enzymes or receptors .

The biological activity of this compound is hypothesized to involve:

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive amines, which can interact with cellular components, leading to cytotoxic effects.

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation or survival, thereby exerting anticancer effects.

- Reactivity with Thiols : The propylsulfanyl moiety can participate in nucleophilic substitutions, potentially forming adducts with biomolecules that alter their function .

Case Studies

Several studies have investigated the biological activities of related compounds:

- Antifungal Studies : Research on trifluoromethyl pyrimidine derivatives showed promising antifungal activity against Botrytis cinerea, indicating that similar structures could be effective against fungal pathogens .

- Synthesis and Bioactivity Correlation : A study demonstrated that modifications in the substituents on the pyridine ring significantly influenced the bioactivity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Nitro-2-(propylsulfanyl)-5-(trifluoromethyl)pyridine, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, the propylsulfanyl group can be introduced via thiol-disulfide exchange under basic conditions (e.g., NaH in DMF at 60°C). The nitro and trifluoromethyl groups are often pre-installed on the pyridine ring due to their electron-withdrawing effects, which stabilize intermediates. Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like oxidation of the sulfanyl group .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended for isolating the pure product .

Q. How is the compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Multi-modal analytical techniques are employed:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., NOE correlations distinguish between 2- and 4-substituted pyridines) .

- HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry confirms molecular weight (e.g., [M+H] peak at m/z 281) and purity (>98%) .

- X-ray Crystallography : Single-crystal analysis resolves ambiguities in nitro group orientation and hydrogen bonding with the sulfanyl moiety .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the introduction of the propylsulfanyl group?

- Methodological Answer : Competing oxidation or over-alkylation can be minimized by:

- Protecting groups : Temporarily masking the nitro group with acetyl or benzyl groups during thiolation steps .

- Radical scavengers : Adding TEMPO (0.1 eq.) suppresses undesired radical pathways in sulfur-based reactions .

- Kinetic control : Lowering reaction temperature to 40°C slows down disulfide formation, favoring monosubstitution .

Q. How do solvent and catalyst choices influence the regioselectivity of subsequent functionalization (e.g., Suzuki coupling)?

- Methodological Answer : The trifluoromethyl and nitro groups direct electrophilic substitution. For Suzuki coupling:

- Catalyst : Pd(PPh) in toluene/ethanol/water (3:1:1) at 90°C enables selective coupling at the 4-position of the pyridine ring, avoiding steric clashes with the bulky propylsulfanyl group .

- Solvent effects : Dioxane increases reaction rate but may reduce selectivity due to higher dielectric constant .

- Base : KCO outperforms CsCO in minimizing dehalogenation side reactions .

Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group (-NO) is a strong electron-withdrawing group (EWG) that activates the pyridine ring for NAS at the 4-position, while the trifluoromethyl (-CF) group provides moderate deactivation. Computational studies (DFT) show:

- Charge distribution : The 4-position has a partial positive charge (-CF: +0.12 e; -NO: +0.18 e), favoring attack by soft nucleophiles (e.g., thiols) .

- Kinetic vs. thermodynamic control : At higher temperatures (>100°C), the 2-position becomes accessible due to reversible intermediate formation .

Q. What analytical approaches resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. receptor antagonism)?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

- Dose-response curves : Validate activity across multiple concentrations (e.g., IC values in enzymatic vs. cell-based assays) .

- Metabolite screening : LC-MS identifies degradation products (e.g., nitro-reduced amines) that may exhibit off-target effects .

- Crystallographic docking : Overlay the compound’s structure with target protein active sites to predict binding modes inconsistent with reported data .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound in aqueous buffers?

- Methodological Answer : Solubility discrepancies stem from:

- pH-dependent ionization : The pyridine nitrogen (pKa ~3.5) protonates in acidic buffers, increasing solubility. Neutral pH (7.4) reduces solubility by 10-fold .

- Counterion effects : Trifluoroacetate salts (from synthesis) enhance solubility in polar solvents but introduce variability in reported data .

- Aggregation : Dynamic light scattering (DLS) reveals nanoparticle formation at >1 mM concentrations, falsely interpreted as precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.